molecular formula C6Br3Cl3 B077382 1,3,5-Tribromo-2,4,6-trichlorobenzene CAS No. 13075-02-0

1,3,5-Tribromo-2,4,6-trichlorobenzene

Cat. No. B077382
CAS RN: 13075-02-0
M. Wt: 418.1 g/mol
InChI Key: QOBBHAMPBAWXQF-UHFFFAOYSA-N
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Description

1,3,5-Tribromo-2,4,6-trichlorobenzene is a chemical compound with the empirical formula C6Br3Cl3 . It has a molecular weight of 418.14 . It is part of a group of bromobenzenes, which consist of three bromine atoms bonded to a central benzene ring .


Molecular Structure Analysis

The molecular structure of 1,3,5-Tribromo-2,4,6-trichlorobenzene consists of a benzene ring with three bromine and three chlorine atoms attached . The exact positions of these atoms on the benzene ring can vary, leading to different isomers .

Scientific Research Applications

  • Photoactive Cross-Linking Reagents : "1,3,5-Tribromo-2,4,6-trichlorobenzene" is utilized in the synthesis of 1,3,5-triazido-2,4,6-tribromobenzene, a compound that can serve as a photoactive cross-linking agent for polymer chemistry and as a starting material in organic synthesis, including the preparation of new organic magnetic materials (Chapyshev & Chernyak, 2013).

  • Organometallic Chemistry : It is used in the synthesis of polystannylated and polychloromercurio benzene derivatives, highlighting its role in the development of complex organometallic compounds (Rot et al., 2000).

  • Crystallography and Material Properties : Studies on its crystal structure provide insights into the physical properties of halogenated benzenes, contributing to a deeper understanding of material science (Belaaraj et al., 1984).

  • Synthetic Chemistry : It serves as an intermediate in the synthesis of Rubin's Aldehyde, a compound used in various chemical reactions, indicating its importance in synthetic pathways (Holst, Schollmeyer & Meier, 2011).

  • Environmental Studies : Research into the catalytic oxidation of chlorinated benzenes, including 1,3,5-trichlorobenzene, helps in understanding the degradation of these compounds in the environment, which is crucial for pollution control and environmental protection (Wang et al., 2015).

  • Advanced Dechlorination Methods : The compound's role in advanced methods for dechlorination in hydrocarbon solvents showcases its utility in environmental remediation processes (Rodríguez & Lafuente, 2002).

  • Analytical Chemistry : Its impurities are studied using gas chromatography, indicating its relevance in analytical chemistry for quality control and purity assessment (Yasuda, 1973).

  • Liquid Crystal Research : The effects of different trichlorobenzenes on the morphologies and photoluminescence properties of C70 nano/microcrystals highlight its role in the development of advanced materials with potential applications in electronics and photonics (Liu et al., 2014).

properties

IUPAC Name

1,3,5-tribromo-2,4,6-trichlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6Br3Cl3/c7-1-4(10)2(8)6(12)3(9)5(1)11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOBBHAMPBAWXQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1Br)Cl)Br)Cl)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6Br3Cl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00624624
Record name 1,3,5-Tribromo-2,4,6-trichlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5-Tribromo-2,4,6-trichlorobenzene

CAS RN

13075-02-0
Record name 1,3,5-Tribromo-2,4,6-trichlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
3
Citations
CM Reddy, KA Padmanabhan… - Crystal growth & …, 2006 - ACS Publications
Bending of crystals of molecular solids occurs when the strength of intermolecular interactions in orthogonal directions is significantly different. We report here a survey of 60 molecular …
Number of citations: 239 pubs.acs.org
BK Saha, RVP Veluthaparambath… - Chemistry–An Asian …, 2023 - Wiley Online Library
Halogen⋯halogen interaction is a highly debated and important topic in crystal engineering and supramolecular chemistry. There are controversies about the nature and geometry of …
Number of citations: 7 onlinelibrary.wiley.com
A Stergiou, DK Perivoliotis, N Tagmatarchis - Nanoscale, 2019 - pubs.rsc.org
Heteroatom-doped graphene-based materials attract great interest as non-metal electrocatalysts for the oxygen reduction reaction (ORR). In this work, a straightforward approach was …
Number of citations: 12 pubs.rsc.org

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